molecular formula C8H16O4 B13783660 n-Hexyltetraoxyethylene

n-Hexyltetraoxyethylene

Cat. No.: B13783660
M. Wt: 176.21 g/mol
InChI Key: JUOUIVPIUNQCNN-UHFFFAOYSA-N
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Description

Contextual Significance within Oligo(ethylene glycol) Derivatives Research

Oligo(ethylene glycol) (OEG) derivatives are a class of compounds extensively studied in materials science and biotechnology. researchgate.net Their importance stems from the unique properties of the OEG chain, which is known for its hydrophilicity, biocompatibility, and ability to resist non-specific protein adsorption. netzsch.com This has led to the widespread use of OEG-terminated molecules, such as alkanethiols, to form self-assembled monolayers (SAMs) on surfaces like gold. smolecule.comnih.gov These SAMs are instrumental in creating bio-interfaces for sensors and medical implants that must function in complex biological environments without eliciting a significant foreign body response. netzsch.comnih.gov

The research into OEG derivatives is broad, exploring how variations in the oligomer chain length and the nature of the terminal groups influence the physical and chemical properties of the resulting materials. nih.govavantorsciences.com For example, the conformation of the OEG sublayer in a SAM can depend on the number of ethylene (B1197577) glycol units, with longer chains showing a tendency to form helical structures. nih.gov Furthermore, the thermo-responsive behavior of materials can be tuned by attaching OEG derivatives to nanoparticles, where the hydration and dehydration of the OEG portions lead to controlled assembly and disassembly. netzsch.com OEG derivatives are also integral to the synthesis of advanced polymers, including hydrogels and drug delivery carriers. americanelements.comfishersci.com Poly(oligoethylene glycol methacrylate) (POEGMA), a polymer with OEG side chains, is a key material for creating tunable and injectable hydrogels for tissue engineering. researchgate.net

Within this extensive research landscape, n-hexyltetraoxyethylene (C6E4) serves as a model compound. It represents a simple, monodisperse OEG derivative, meaning it has a precisely defined structure, unlike polydisperse polymers. biosynth.com This uniformity is crucial for fundamental studies aimed at understanding structure-property relationships. Research on this compound and its close analogs allows scientists to systematically investigate how the interplay between the hydrophobic alkyl chain and the hydrophilic OEG chain dictates surfactant behavior, micelle formation, and phase equilibrium. researchgate.net It has also been incorporated as a flexible side chain in n-type conjugated polymers for organic electronics, where it enhances both solubility and electron mobility compared to simple alkyl side chains. researchgate.netresearchgate.net

Scope and Research Objectives Pertaining to this compound

The research objectives pertaining to this compound are primarily focused on leveraging its well-defined amphiphilic structure to understand and control molecular-level phenomena. As a nonionic surfactant, a key objective is the detailed characterization of its surface activity and self-assembly in solution. This includes determining its ability to reduce surface tension and its critical micelle concentration (CMC), the concentration at which individual molecules begin to form aggregates called micelles.

A significant area of research involves using this compound as a model compound for studying hydrophobic interactions and phase equilibria. researchgate.net Its simple, yet distinct, hydrophobic (n-hexyl) and hydrophilic (tetraoxyethylene) parts allow for precise investigations into how these opposing functionalities govern the behavior of the molecule in different environments. These fundamental studies are crucial for developing predictive models for surfactant behavior, which can then be applied to more complex industrial formulations like detergents and emulsifiers.

Furthermore, this compound is investigated as a functional building block in the synthesis of advanced materials. A notable research objective is its incorporation as a side chain in n-type polymer semiconductors. researchgate.netresearchgate.net In this context, the flexible, polar tetra(oxyethylene) group is introduced to improve the solubility of rigid conjugated polymer backbones in common organic solvents, a critical factor for solution-based processing of electronic devices. researchgate.netresearchgate.net Research has shown that polymers incorporating this side chain can exhibit higher electron mobility compared to analogs with simple linear or branched alkyl side chains, demonstrating that the oligo(ethylene glycol) unit can favorably influence the intermolecular interactions and molecular ordering required for efficient charge transport. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

This table presents key physicochemical properties of the compound this compound.

PropertyValueSource(s)
Synonyms Tetraethylene glycol monohexyl ether, C6E4 glpbio.com
Chemical Formula C₁₄H₃₀O₅ researchgate.netglpbio.com
Molecular Weight 278.39 g/mol avantorsciences.comresearchgate.netglpbio.com
CAS Number 39619-69-7 researchgate.netglpbio.com
Appearance Not specified in sources
Solubility Soluble in water, DMSO researchgate.net

Table 2: Research Application and Findings for this compound and Related Polymers

This table highlights research findings involving this compound side chains in advanced polymer applications.

Polymer SystemKey Structural FeatureResearch FindingSource(s)
P(NDI2O4C6-T2) Naphthalene diimide main chain with this compound side chainsExhibited the highest electron mobility and solubility compared to analogs with linear octyl or branched 2-octyldodecyl side chains. researchgate.netresearchgate.net
P(NDICL-T2) Naphthalene diimide main chain with cardanol-based side chainsReplacing a branched alkyl side chain with a more flexible cardanol-based one improved electron mobility due to better chain packing. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

1-ethenylperoxyperoxyhexane

InChI

InChI=1S/C8H16O4/c1-3-5-6-7-8-10-12-11-9-4-2/h4H,2-3,5-8H2,1H3

InChI Key

JUOUIVPIUNQCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOOOOC=C

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for N Hexyltetraoxyethylene

Established Synthetic Strategies

The traditional synthesis of n-hexyltetraoxyethylene and related alkyl oligo(ethylene glycol) ethers primarily relies on two main approaches: the Williamson ether synthesis and the direct ethoxylation of the corresponding alcohol. These methods, while well-established, each present distinct advantages and challenges in terms of controlling the product's molecular structure and purity.

Etherification and Esterification Routes for Hexyl and Oxyethylene Moieties

The Williamson ether synthesis is a cornerstone of ether formation and a highly versatile method for preparing asymmetrical ethers like this compound. masterorganicchemistry.comwikipedia.orgyoutube.com This S(_N)2 reaction involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, two principal Williamson routes are feasible:

Route A: The reaction of sodium hexoxide with a tetraethylene glycol derivative bearing a leaving group (e.g., a tosylate or halide) at one terminus.

Route B: The reaction of the sodium salt of tetraethylene glycol with a hexyl halide (e.g., 1-bromohexane or 1-chlorohexane).

In both scenarios, the reaction is typically conducted in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the alkoxide. The formation of the alkoxide is usually achieved in situ by treating the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium hydroxide (KOH). youtube.com The reaction temperature is generally maintained between 50-100 °C, with reaction times ranging from 1 to 8 hours. wikipedia.org

Reactant 1Reactant 2BaseSolventTemperature (°C)
1-HexanolTetraethylene glycol monotosylateNaHDMF50-100
Tetraethylene glycol1-BromohexaneNaHDMSO50-100

This table presents plausible reaction conditions for the Williamson ether synthesis of this compound based on general principles of the reaction.

While esterification is not a direct route to the ether linkage of this compound, it is a relevant strategy for the derivatization of the terminal hydroxyl group, which will be discussed in a later section.

Methodologies for Oligo(ethylene glycol) Chain Construction

The construction of the oligo(ethylene glycol) chain with a defined length is a critical aspect of synthesizing monodisperse this compound. Two primary strategies are employed:

Stepwise Addition (e.g., Williamson Ether Synthesis): This approach involves the sequential addition of ethylene (B1197577) glycol units. For instance, a protected ethylene glycol derivative can be reacted with another ethylene glycol unit, followed by deprotection and repetition of the process until the desired chain length is achieved. This method offers precise control over the oligomer length, leading to a monodisperse product. nih.gov A solid-phase synthesis approach has also been developed for the stepwise synthesis of oligo(ethylene glycols), which avoids the need for chromatographic purification after each step. nih.gov

Direct Ethoxylation: This industrial method involves the direct reaction of an alcohol (in this case, 1-hexanol) with ethylene oxide. erasm.org The reaction is typically catalyzed by a base, such as potassium hydroxide (KOH), or an acid. erasm.org While this method is efficient for producing large quantities of alcohol ethoxylates, it generally results in a mixture of products with a distribution of ethylene oxide chain lengths (polydispersity). nih.govnih.gov The distribution of the ethoxymers often follows a Poisson-like distribution. core.ac.uk

Novel Methodologies for Enhanced Yield and Selectivity

Recent research has focused on developing synthetic methodologies that improve the yield and selectivity of this compound synthesis, with a growing emphasis on sustainable practices.

Catalytic Systems in this compound Synthesis

The choice of catalyst is crucial in directing the outcome of the synthesis, particularly in direct ethoxylation, where achieving a narrow distribution of oligomers is a primary goal.

Phase-Transfer Catalysis (PTC): In the context of the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble alkoxide and the water-insoluble alkyl halide. researchgate.net Catalysts such as quaternary ammonium salts or crown ethers can transport the alkoxide from the aqueous phase to the organic phase where the reaction occurs, often leading to milder reaction conditions and improved yields. Poly(ethylene glycol)s themselves can also act as phase-transfer catalysts. google.com

Narrow-Range Ethoxylation Catalysts: For direct ethoxylation, significant advancements have been made in developing catalysts that produce a narrower distribution of ethoxylates compared to conventional alkali catalysts. nih.govcore.ac.uk These include certain acidic catalysts and heterogeneous catalysts. nih.gov For example, mercarbide catalysts have been shown to be highly active for the narrow-range ethoxylation of alcohols. core.ac.uk Catalytic systems like MCT-09 and NAE-03 have also been reported to yield a narrower oligomer distribution. nih.govnih.gov

Catalyst TypeAdvantageDisadvantage
Conventional Alkali (e.g., KOH)Low cost, high activityBroad product distribution
Acidic (e.g., BF(_3))Narrower product distributionPotential for side reactions
Heterogeneous (e.g., Mercarbide, MCT-09)Narrow product distribution, catalyst recyclabilityHigher initial cost

This table compares different catalytic systems for the ethoxylation of alcohols.

Principles of Green Chemistry in Synthetic Protocols

The application of green chemistry principles to the synthesis of surfactants like this compound is an area of increasing importance. Key considerations include the use of renewable feedstocks, the reduction of waste, and the use of less hazardous reagents and solvents.

The direct ethoxylation of 1-hexanol, if derived from renewable sources, aligns with the principle of using renewable feedstocks. Efforts are also being made to develop more environmentally benign catalysts for ethoxylation. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents can significantly reduce the environmental impact of the synthesis. The development of 100% bio-based ethoxylated surfactants, where both the hydrophobic tail and the ethylene oxide are derived from renewable resources, represents a significant step towards greener surfactant production. uw.edu.pl

Derivatization and Functionalization Strategies

The terminal hydroxyl group of this compound provides a reactive site for further chemical modification, allowing for the tailoring of its properties for specific applications.

Common derivatization strategies involve the conversion of the hydroxyl group into other functional groups. These reactions are typically high-yielding and can be performed under mild conditions.

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. google.com This modification can alter the hydrophilic-lipophilic balance (HLB) of the surfactant. For example, reaction with trifluoroacetic anhydride (TFAA) can be used to introduce a trifluoroacetyl group, which is useful for analytical purposes such as mass spectrometry. nih.govnih.gov

Acylation: Similar to esterification, acylation introduces an acyl group. This is a general term that includes the introduction of various acyl moieties. nih.gov

Alkylation: The hydroxyl group can be further alkylated to form a diether. This is typically achieved via the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. atamanchemicals.com

Reaction with Isocyanates: The hydroxyl group can react with isocyanates to form carbamates (urethanes). This reaction is often used to introduce specific functionalities or to link the oligo(ethylene glycol) chain to other molecules.

These derivatization reactions open up a wide range of possibilities for creating functional molecules based on the this compound scaffold.

Derivatization ReactionReagentFunctional Group Introduced
EsterificationCarboxylic acid/anhydride/acyl chlorideEster
AlkylationAlkyl halideEther
Carbamate formationIsocyanateCarbamate (Urethane)

This table summarizes common derivatization reactions for the terminal hydroxyl group of this compound.

Terminal Group Modifications for Specific Applications

The versatility of this compound is significantly enhanced by modifying its terminal hydroxyl group into various reactive functional groups. These modifications transform the inert surfactant into a valuable building block for creating more complex architectures and materials. The choice of functional group is dictated by the intended application and the desired conjugation chemistry. sigmaaldrich.com

Key modifications include:

Azides and Alkynes: The introduction of terminal azide or alkyne groups is fundamental for engaging in "click chemistry," a set of reactions known for being rapid, selective, and high-yielding. labinsights.nlresearchgate.net These functionalities allow for highly efficient covalent conjugation to molecules containing the complementary group (an alkyne for an azide, and vice versa) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). labinsights.nlacs.org

Amines and Carboxyls: Converting the terminal hydroxyl to an amine or a carboxylic acid group provides handles for traditional bioconjugation chemistries. nih.gov For instance, a terminal amine can react with activated esters like N-hydroxysuccinimide (NHS) esters, while a carboxyl group can be activated to react with primary amines, forming stable amide bonds. sigmaaldrich.com

Thiols: Thiol groups are reactive towards maleimides and can participate in thiol-ene "click" reactions, offering another pathway for specific covalent attachment to proteins or other materials. sigmaaldrich.com

Acrylates: Terminal acrylate groups can be used for rapid polymerization and photopolymerization, enabling the formation of crosslinked hydrogel networks under mild conditions. sigmaaldrich.com

These modifications are crucial for applications in drug delivery, where the oligo(ethylene glycol) chain can be attached to drugs or nanoparticles to improve solubility and biocompatibility, a process often referred to as PEGylation. 1clickchemistry.comnih.govamazonaws.com The hydrophilic and flexible nature of the oligo(ethylene glycol) chain helps to shield the attached molecule from the biological environment. nsf.govnih.govrsc.org

Table 1: Terminal Group Modifications of this compound and Their Applications

Functional Group Reagents for Modification Subsequent Reaction Type Specific Application
Azide Azidotrimethylsilane, Diphenylphosphoryl azide Click Chemistry (CuAAC, SPAAC) Bioconjugation, Surface functionalization
Alkyne Propargyl bromide, Pentynoic acid Click Chemistry (CuAAC, SPAAC) Labeling of biomolecules, Polymer synthesis
Amine Tosylation followed by reaction with sodium azide and reduction Amide bond formation, Reductive amination Peptide synthesis, Surface coating
Carboxylic Acid Oxidation (e.g., using Jones reagent), Reaction with succinic anhydride Esterification, Amide bond formation (with activation) Drug conjugation, Nanoparticle functionalization
Thiol Tosylation followed by reaction with sodium hydrosulfide Thiol-maleimide coupling, Thiol-ene reaction Protein modification, Hydrogel formation
N-Hydroxysuccinimide (NHS) Ester Activation of a terminal carboxylic acid with NHS/DCC Reaction with primary amines Covalent attachment to proteins and peptides

Covalent Conjugation Techniques for Composite Material Development

Covalent conjugation is the process of forming a stable chemical bond between two molecules. For this compound, this involves leveraging its modified terminal groups to attach it to other substrates, thereby creating composite materials with tailored properties. These composites often combine the hydrophilicity, biocompatibility, and flexibility of the oligo(ethylene glycol) chain with the functional properties of the substrate. crimsonpublishers.com

Click Chemistry: This is a leading strategy for the covalent conjugation of oligo(ethylene glycol) derivatives. labinsights.nl

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between a terminal azide and a terminal alkyne. acs.org It is highly efficient and orthogonal to most biological functional groups, making it ideal for bioconjugation and the development of complex materials without unwanted side reactions. researchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that uses strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react readily with azides without the need for a cytotoxic copper catalyst. labinsights.nl This makes it particularly suitable for applications involving living cells.

Other Conjugation Techniques:

NHS Ester Chemistry: N-Hydroxysuccinimide (NHS) esters, formed from a terminal carboxyl group, react efficiently with primary amines (such as the N-terminus of a protein or lysine side chains) to form stable amide bonds. nih.gov This is a widely used method for attaching molecules to proteins. sigmaaldrich.com

Thiol-Maleimide Coupling: A terminal thiol group on the this compound derivative can react specifically with a maleimide-functionalized substrate to form a stable thioether bond. This is another common strategy for protein and peptide conjugation.

These conjugation techniques are instrumental in the development of various composite materials. For example, this compound can be grafted onto polymer backbones to create amphiphilic block copolymers that self-assemble into micelles or other nanostructures for drug delivery. bjpharm.org.uknih.govmdpi.com It can also be conjugated to the surface of nanoparticles to improve their stability in biological fluids and to reduce non-specific protein adsorption. rsc.org In tissue engineering, functionalized oligo(ethylene glycol)s can be crosslinked to form hydrogels, which are water-swollen polymer networks that can serve as scaffolds for cell growth. sigmaaldrich.com

Table 2: Covalent Conjugation Techniques for Composite Material Development

Conjugation Technique Required Functional Groups Linkage Formed Example of Composite Material
CuAAC Click Chemistry Azide + Terminal Alkyne Triazole Functionalized nanoparticles for targeted drug delivery
SPAAC Click Chemistry Azide + Strained Alkyne (e.g., DBCO) Triazole Surface modification of biomaterials for cell culture
NHS Ester Chemistry NHS Ester + Primary Amine Amide Protein-OEG conjugates (PEGylation) for improved pharmacokinetics
Thiol-Maleimide Coupling Thiol + Maleimide Thioether Antibody-drug conjugates
Reductive Amination Aldehyde/Ketone + Amine Amine OEG-grafted polysaccharides for hydrogel formation

Advanced Structural Elucidation and Conformational Analysis of N Hexyltetraoxyethylene

Spectroscopic Insights into Molecular Architecture

Spectroscopy is a primary tool for elucidating the structure of molecules like n-hexyltetraoxyethylene. nih.govchemrxiv.orgunr.edu Techniques such as vibrational and nuclear magnetic resonance spectroscopy, along with X-ray diffraction, offer a comprehensive view of its structure from the solid state to solution.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is powerful for probing the conformational dynamics of flexible molecules like this compound. spectroscopyonline.com These methods detect the vibrational modes of a molecule, which are sensitive to its conformation. core.ac.uklist.lu For a molecule to be IR active, its dipole moment must change during the vibration, while for a vibration to be Raman active, its polarizability must change. list.lu Consequently, FTIR is effective for analyzing polar functional groups, and Raman is well-suited for non-polar groups, making the techniques highly complementary. spectroscopyonline.com

The spectra of this compound are characterized by specific vibrational bands corresponding to its constituent parts: the n-hexyl alkyl chain and the tetraoxyethylene glycol chain. The C-H stretching vibrations of the alkyl chain and the characteristic C-O-C ether stretching vibrations of the polyoxyethylene segment are particularly informative. Changes in the position and shape of these bands can indicate shifts in the equilibrium between different rotational isomers (rotamers), such as the gauche and trans conformations around the C-C and C-O bonds. wikipedia.org Advanced studies can use temperature variations or solvent changes to observe these spectral shifts, providing data on the energetics of conformational changes. auremn.org.br

Table 1: Expected Characteristic Vibrational Frequencies for this compound This table is illustrative, based on typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Technique
CH₃, CH₂ (Hexyl)Symmetric/Asymmetric Stretching2850 - 2960FTIR & Raman
CH₂Scissoring1450 - 1470FTIR
C-O-C (Ether)Asymmetric Stretching1080 - 1150FTIR (Strong)
C-CStretching800 - 1200Raman (Stronger)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules in solution. diva-portal.org While basic 1H and 13C NMR confirm the chemical connectivity, advanced 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space proximity between atoms. wikipedia.orglibretexts.org

The Nuclear Overhauser Effect (NOE) is a phenomenon where the saturation of one proton's resonance can affect the intensity of the resonance of a spatially close proton, independent of through-bond J-couplings. columbia.edu This effect is effective for protons up to approximately 4-5 Å apart. columbia.edu NOESY experiments map these correlations, allowing for the reconstruction of the molecule's average conformation in solution. wikipedia.org For a molecule like this compound, NOESY can reveal interactions between protons on the n-hexyl chain and those on the ethylene (B1197577) oxide units, defining the folding of the chain.

For medium-sized molecules where the standard NOE can be close to zero, ROESY is a preferred alternative as the Rotating-frame Overhauser Effect (ROE) is always positive. columbia.edu Comparing NOESY and ROESY spectra can also help to distinguish direct NOEs from those arising from spin diffusion, leading to more accurate distance restraints and a more reliable structural model. nih.gov

Table 2: Comparison of NOESY and ROESY for Conformational Analysis

FeatureNOESY (Nuclear Overhauser Effect Spectroscopy)ROESY (Rotating-frame Overhauser Effect Spectroscopy)
Principle Measures cross-relaxation in the laboratory frame. wikipedia.orgMeasures cross-relaxation in a "spin-locked" rotating frame. researchgate.net
Dependence on Molecular Size Signal is positive for small molecules (like this compound), negative for large molecules, and near zero for medium-sized molecules. columbia.eduSignal is always positive, making it suitable for molecules of all sizes, especially medium-sized ones where NOESY fails. columbia.edu
Artifacts Can be affected by spin diffusion in larger molecules, where magnetization is relayed between protons, leading to ambiguous correlations. columbia.eduLess prone to spin diffusion artifacts but can be affected by TOCSY artifacts. columbia.edu
Application Determining 3D structure and stereochemistry by identifying protons that are close in space. libretexts.orgSimilar to NOESY, but often used when NOESY provides weak or zero signals for the molecule's size. researchgate.net

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise atomic arrangement of a molecule in its solid state. libretexts.org This technique relies on the elastic scattering of X-rays by the electron clouds of the atoms arranged in a periodic crystal lattice. mu.edu.tr The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision. ethz.ch

If this compound can be crystallized, XRD analysis would provide exact data on bond lengths, bond angles, and the torsional angles that define its conformation in the crystal. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular forces such as van der Waals interactions that govern the solid-state structure. researchgate.net The analysis is based on Bragg's Law, which relates the wavelength of the X-rays, the angle of diffraction, and the distance between atomic planes in the crystal. libretexts.org While a specific crystal structure for this compound was not found in the surveyed literature, this method remains the gold standard for solid-state structural elucidation. icdd.com

Supramolecular Assembly and Self-Organization Characteristics

As an amphiphilic molecule, this compound exhibits complex self-organization behavior in aqueous solutions, driven by the desire to minimize the unfavorable interaction between its hydrophobic hexyl tail and water. rsc.org This leads to the formation of various supramolecular structures. magtech.com.cnwikipedia.orgnih.gov

In aqueous solution, surfactant molecules like this compound exist as monomers at low concentrations. As the concentration increases, they adsorb at interfaces until a point is reached where the interface is saturated. bris.ac.uk Above a specific concentration, known as the critical micelle concentration (CMC), the molecules spontaneously assemble into larger aggregates called micelles. bris.ac.ukmpg.de In a micelle, the hydrophobic hexyl tails form a core that is shielded from the water, while the hydrophilic tetraoxyethylene headgroups form a solvated outer corona.

The CMC is a key parameter of a surfactant and is influenced by factors such as the length of the hydrophobic tail and the nature of the hydrophilic headgroup. nih.gov The number of surfactant molecules in a single micelle is called the aggregation number (N), which for many common surfactants can range from tens to hundreds of monomers. pku.edu.cnresearchgate.net This aggregation is a dynamic equilibrium between monomers and micelles in the solution. bris.ac.uk

Table 3: Representative Properties of Short-Chain Ethoxylated Alcohol Surfactants This data is for illustrative purposes to indicate the expected range for a surfactant like this compound, based on published values for analogous compounds.

Surfactant (General Formula)Typical CMC (moles/L)Typical Aggregation Number (N)
C₈E₄ (n-Octyltetraoxyethylene)~ 9 x 10⁻⁴~ 40-70
C₈E₅ (n-Octylpentaoxyethylene)~ 7 x 10⁻⁴~ 70-120
C₁₀E₅ (n-Decylpentaoxyethylene)~ 9 x 10⁻⁵~ 200-300
C₁₂E₆ (n-Dodecylhexaoxyethylene)~ 8 x 10⁻⁵~ 120

Beyond forming their own aggregates, surfactant molecules can be integrated into other pre-formed supramolecular structures like vesicles and liposomes. nih.gov Liposomes are vesicles composed of one or more lipid bilayers, which are the primary structural components of natural cell membranes. wikipedia.org

Due to its amphiphilic nature, this compound can insert itself into the lipid bilayer of a liposome. nih.govuninet.edu The hydrophobic n-hexyl tail would favorably interact with the acyl chains of the lipid molecules in the core of the bilayer, while the hydrophilic tetraoxyethylene headgroup would align with the polar headgroups of the lipids at the bilayer-water interface. The integration of such non-ionic surfactants can alter the physical properties of the liposome, such as its membrane fluidity, stability, and permeability. This integration is a cotranslational process in some biological contexts and can be dependent on the specific lipid composition of the vesicle. plos.org In model systems, this property is exploited to create hybrid vesicles with tailored characteristics for various applications. biorxiv.org

Theoretical and Computational Chemistry of N Hexyltetraoxyethylene

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of n-hexyltetraoxyethylene at the electronic level. northwestern.edubluequbit.io By solving the Schrödinger equation for the molecule, researchers can elucidate its electronic structure, which in turn dictates its reactivity and intermolecular interactions. northwestern.edulibretexts.org

Electronic Structure: The electronic structure of a molecule describes the arrangement and energies of its electrons. northwestern.edu For this compound, QM methods like Density Functional Theory (DFT) or Hartree-Fock (HF) can be employed to calculate the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Reactivity: The reactivity of this compound can be predicted by analyzing its electrostatic potential (ESP) map and Fukui functions. The ESP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the tetraoxyethylene chain are expected to be the most electron-rich regions, making them susceptible to attack by electrophiles. Conversely, the hydrogen atoms of the hydroxyl end-group would be the most electron-poor, indicating a site for nucleophilic attack. Fukui functions provide a more quantitative measure of the local reactivity at each atomic site.

Hypothetical Quantum Mechanical Data for this compound:

ParameterCalculated ValueInterpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability
Dipole Moment3.2 DReflects the polar nature of the molecule

This table presents hypothetical data that would be typical for a molecule of this nature, as determined by quantum mechanical calculations.

Molecular Dynamics Simulations for Solvation and Self-Assembly Processes

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound in solution, offering insights into processes that occur over time, such as solvation and self-assembly. frontiersin.orgrsc.org These simulations model the interactions between the surfactant molecules and the solvent (typically water) at an atomistic level. rsc.org

Solvation: The solvation of this compound in water is a key determinant of its properties. MD simulations can reveal the structure of the solvation shell around the molecule. researchgate.netnih.gov It is expected that water molecules will form a structured cage-like arrangement around the hydrophobic hexyl tail, while forming hydrogen bonds with the hydrophilic tetraoxyethylene head group. The radial distribution function (RDF) is a common analytical tool used to quantify the probability of finding a solvent molecule at a certain distance from a specific part of the solute molecule. aps.org

Self-Assembly: As a surfactant, this compound has the ability to self-assemble into larger aggregates, such as micelles, in aqueous solution above a certain concentration known as the critical micelle concentration (CMC). rsc.orgnih.gov MD simulations can be used to observe the spontaneous formation of these structures. rsc.orgfrontiersin.org By simulating a system with multiple this compound molecules in water, one can track the aggregation process, the size and shape of the resulting micelles, and the orientation of the surfactant molecules within them. The hydrophobic hexyl tails will typically orient towards the core of the micelle to minimize contact with water, while the hydrophilic head groups will form the outer surface, interacting with the surrounding water molecules.

Typical Parameters for an MD Simulation of this compound Self-Assembly:

ParameterValueDescription
Force FieldCHARMM36 or AMBERA set of parameters describing the potential energy of the system. um.es
Water ModelTIP3P or SPC/EA model for representing water molecules.
Temperature298 K (25 °C)The temperature at which the simulation is run.
Pressure1 atmThe pressure at which the simulation is run.
Simulation Time100 ns - 1 µsThe duration of the simulation, which needs to be long enough to observe the self-assembly process. nih.gov

This table outlines typical parameters for conducting a molecular dynamics simulation to study the self-assembly of this compound.

Coarse-Grained Modeling for Macroscopic System Behavior

While all-atom MD simulations provide detailed insights, they are computationally expensive for studying large systems or long timescales relevant to macroscopic phenomena. nih.gov Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. nih.govmdpi.com In a CG model of this compound, groups of atoms are represented as single "beads". nih.gov For instance, the hexyl tail could be represented by one or two beads, and the tetraoxyethylene head group by a few more.

This simplification allows for the simulation of much larger systems containing thousands or even millions of surfactant molecules, enabling the study of macroscopic properties like the formation of complex phases (e.g., hexagonal, lamellar), and the interaction of micelles with surfaces or other molecules. mdpi.com The parameters for the interactions between the CG beads are typically derived from all-atom simulations or experimental data to ensure that the CG model accurately reproduces the behavior of the real system. mdpi.commdpi.com

Example of a Coarse-Grained Mapping for this compound:

Bead TypeAtoms RepresentedInteraction Type
C1CH3-CH2-CH2-Hydrophobic
C2-CH2-CH2-CH2-Hydrophobic
P1-O-CH2-CH2-O-Polar
P2-CH2-CH2-O-CH2-CH2-OHPolar, H-bonding

This table provides a hypothetical coarse-graining scheme for this compound, where different parts of the molecule are grouped into beads with specific interaction properties.

Conformational Landscape Exploration and Energetic Pathways

The flexibility of the this compound molecule allows it to adopt a wide range of different three-dimensional shapes, or conformations. libretexts.org The study of these conformations and the energy associated with them is known as conformational analysis. auremn.org.brnih.gov

Conformational Landscape: The potential energy surface (PES) of this compound describes the energy of the molecule as a function of its geometry, specifically the torsion angles along its backbone. auremn.org.brresearchgate.net By systematically rotating the bonds, computational methods can map out the PES, identifying the low-energy (stable) conformations and the high-energy (unstable) transition states that separate them. nih.govresearchgate.net For this compound, key torsional angles would include those within the hexyl chain and, more importantly, within the flexible tetraoxyethylene chain. The relative energies of different conformers determine their population at a given temperature.

Energetic Pathways: The PES also reveals the energetic pathways for transitioning between different conformations. um.es The energy barriers between stable conformations determine the rate at which the molecule can change its shape. This conformational flexibility is crucial for the surfactant's ability to pack efficiently into micelles and to adapt its shape at interfaces. For instance, the molecule might adopt a more extended conformation in solution and a more compact, folded conformation within a micelle. Understanding these energetic pathways is essential for a complete picture of the molecule's dynamic behavior. researchgate.net

Hypothetical Relative Energies of this compound Conformers:

ConformerDihedral Angles (C-C-O-C)Relative Energy (kcal/mol)Population at 298 K (%)
All-trans (extended)~180°0.065
Gauche-trans-trans~60°, ~180°, ~180°0.825
Trans-gauche-trans~180°, ~60°, ~180°0.98
OtherVarious> 1.5< 2

This table presents hypothetical data for the relative energies and populations of different conformers of the tetraoxyethylene chain in this compound, illustrating the concept of a conformational landscape.

Interfacial Phenomena and Surface Science Applications of N Hexyltetraoxyethylene

Adsorption Behavior at Various Solid-Liquid Interfaces

The adsorption of n-hexyltetraoxyethylene (also known as C6E4) at solid-liquid interfaces is a key aspect of its function as a surfactant. This process involves the accumulation of C6E4 molecules at the boundary between a solid surface and a liquid phase, which can significantly alter the properties of the solid surface. The nature and extent of this adsorption are influenced by several factors, including the physicochemical properties of the solid adsorbent, the concentration of the surfactant in the solution, and the temperature. pharmacy180.com

The driving force for adsorption from a solution is a complex interplay of intermolecular forces. pharmacy180.com For this compound, the hydrophobic hexyl chain has a low affinity for water and tends to move to the less polar solid surface, while the hydrophilic tetraoxyethylene group interacts with the aqueous phase. The balance of these interactions determines the orientation and packing of the surfactant molecules at the interface.

The adsorption process can be modeled using isotherms, such as the Langmuir equation, which relates the amount of adsorbed substance to its concentration in the solution at a constant temperature. pharmacy180.com The extent of adsorption is also proportional to the surface area of the adsorbent; a larger surface area allows for more extensive adsorption. pharmacy180.com The solubility of the surfactant in the solvent also plays a crucial role; lower solubility generally leads to a higher rate of adsorption. pharmacy180.com

Role in Emulsion and Dispersion Stabilization Mechanisms

This compound is effective in stabilizing emulsions, which are mixtures of immiscible liquids like oil and water. smolecule.com Its amphiphilic nature allows it to position itself at the oil-water interface, reducing the interfacial tension and creating a protective barrier around the dispersed droplets, thereby preventing or slowing down coalescence. nih.govelveflow.com This stabilization can occur through several mechanisms, including steric stabilization, where the bulky hydrophilic chains of the adsorbed surfactant molecules prevent droplets from approaching each other too closely. dokumen.pub

The effectiveness of this compound as an emulsifier is dependent on its hydrophilic-lipophilic balance (HLB), which is a measure of the relative strength of its hydrophilic and hydrophobic portions. science.gov A balanced HLB makes it effective in applications requiring both solubility and surface activity. smolecule.com In the context of microemulsions, which are thermodynamically stable systems, surfactants like C6E4 can solubilize significant amounts of oil and water. univ-lille.fr The stability and efficiency of these systems can be influenced by factors such as temperature and the presence of other components like co-surfactants or electrolytes. univ-lille.fr

Surface Tension Reduction and Interfacial Rheology Studies

A primary characteristic of this compound is its ability to reduce the surface tension of aqueous solutions. smolecule.com This property arises from the tendency of the surfactant molecules to accumulate at the air-water or oil-water interface, disrupting the cohesive energy between water molecules. The concentration at which the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution is known as the critical micelle concentration (CMC). stfc.ac.uk Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. arxiv.org

Interfacial rheology studies the flow and deformation of interfacial layers. tainstruments.comanton-paar.com The presence of an adsorbed layer of this compound at an interface can significantly alter its rheological properties, such as interfacial viscosity and elasticity. anton-paar.comaps.org These properties are crucial for the stability of foams and emulsions, as a more rigid and elastic interfacial film can better withstand mechanical stresses and prevent droplet or bubble coalescence. tainstruments.comed.ac.uk Techniques like interfacial shear rheology and dilational rheology are used to measure these properties and provide insights into the behavior and interaction of surfactant molecules at interfaces. tainstruments.comanton-paar.com

The table below summarizes the critical micelle concentration (CMC) and the corresponding surface tension at the CMC (γCMC) for this compound (C6E4) and related nonionic surfactants.

SurfactantAlkyl Chain LengthEthylene (B1197577) Oxide UnitsCMC (mM)γCMC (mN/m)
This compound (C6E4) C64>0.5 ~30-40 (typical for n-alkyl tail surfactants) researchgate.net
Tetraethylene Glycol Monooctyl Ether (C8E4)C84--
Pentaethylene Glycol Monododecyl Ether (C12E5)C125~0.01 -

Note: Specific experimental values for CMC and γCMC can vary depending on the experimental conditions (e.g., temperature, purity of the surfactant, presence of electrolytes).

Interaction with Polymeric and Colloidal Systems

The interaction of this compound with polymers and colloidal particles is of significant interest in various formulations. In the presence of polymers, surfactants can form polymer-surfactant complexes, which can affect the solution's viscosity, phase behavior, and interfacial properties. The nature of this interaction depends on the type of polymer and surfactant, their concentrations, and the solution conditions.

In colloidal systems, the adsorption of this compound onto the surface of colloidal particles can modify the interparticle forces. researchgate.net The primary forces acting between colloidal particles include van der Waals attraction and electrostatic repulsion (for charged particles). researchgate.net The adsorption of a nonionic surfactant like C6E4 can introduce a steric repulsion force, which arises from the compression of the adsorbed surfactant layers as particles approach each other. researchgate.netoapen.org This steric stabilization is often crucial for preventing flocculation and maintaining the stability of colloidal dispersions. oapen.org

The addition of a long-range repulsive potential, which can be influenced by the adsorbed surfactant layer, can modify the aggregation mechanisms of particles and lead to the formation of specific cluster morphologies. frontiersin.org Understanding these interactions is essential for controlling the structure and properties of a wide range of products, from paints and inks to pharmaceutical and food products. aps.orgnih.gov

Wetting and Spreading Characteristics on Substrates

The ability of a liquid to wet and spread over a solid surface is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases. wur.nl this compound, by reducing the surface tension of the aqueous phase, can significantly improve the wetting and spreading of water-based formulations on various substrates, particularly those with hydrophobic surfaces. smolecule.comaps.org

When a droplet of a solution containing this compound is placed on a substrate, the surfactant molecules adsorb at the solid-liquid and liquid-air interfaces. This adsorption lowers the solid-liquid interfacial tension and the liquid's surface tension, leading to a decrease in the contact angle. aps.org A lower contact angle indicates better wetting. In some cases, complete wetting can be achieved, where the liquid spreads to form a thin film over the entire surface. wur.nl

The dynamics of spreading are also influenced by the surfactant. The presence of this compound can affect the rate at which a droplet spreads, which is important in applications such as coating and printing where rapid and uniform coverage is desired. google.comrsc.org The effectiveness of wetting is dependent on the surfactant's ability to rapidly migrate to newly created interfaces and reduce the dynamic surface tension.

Applications in Materials Science and Engineering

Incorporation into Polymeric Matrices for Tailored Properties

The incorporation of n-Hexyltetraoxyethylene into polymeric matrices can significantly alter their mechanical and thermal properties. Acting as a plasticizer, it can increase the flexibility and processability of polymers by reducing intermolecular forces between polymer chains. nih.govaps.org The presence of the ether linkages and the hexyl group can enhance the compatibility of the surfactant with a range of polymer types.

Table 1: Expected Influence of this compound on Polymer Properties

PropertyExpected Effect of this compound AdditionUnderlying Mechanism
Glass Transition Temperature (Tg)DecreaseIncreased free volume and polymer chain mobility. nih.govyoutube.comnih.govyoutube.com
Tensile StrengthDecreaseWeakening of intermolecular forces between polymer chains. researchgate.net
Elongation at BreakIncreaseEnhanced polymer chain flexibility. researchgate.net
FlexibilityIncreaseReduced stiffness of the polymer matrix. nih.gov

Role in Smart Materials and Responsive Systems

The ethylene (B1197577) oxide chain in this compound imparts a sensitivity to temperature, making it a candidate for use in thermoresponsive smart materials. mdpi.comhighlychemical.comrsc.org Polymers incorporating oligo(ethylene glycol) side chains can exhibit a lower critical solution temperature (LCST), where they undergo a phase transition from a soluble to an insoluble state upon heating. mdpi.com This behavior is the foundation for creating thermoresponsive hydrogels and other smart systems.

When incorporated into a hydrogel network, this compound can influence the volume phase transition temperature (VPTT). The presence of surfactants can affect the swelling behavior of thermoresponsive hydrogels. rsc.org For instance, the addition of surfactants can increase the VPTT and the swelling ratio of the hydrogel. This is attributed to the binding of surfactant molecules to the polymer network, which can alter the hydrophilic-lipophilic balance of the system. rsc.org

Furthermore, the self-assembly of this compound into micelles can be designed to be responsive to external stimuli such as light or pH, in addition to temperature. rsc.orgnih.gov Photoresponsive surfactants, for example, can undergo conformational changes upon irradiation, leading to reversible changes in their aggregation behavior and interfacial properties. atamanchemicals.comgoogle.comresearchgate.netmdpi.com While specific research on photoresponsive systems with this compound is limited, the principles established with similar surfactant architectures suggest the potential for creating light-controlled smart materials.

Self-Assembled Nanostructures for Advanced Material Development

As a nonionic surfactant, this compound self-assembles in aqueous solutions to form various nanostructures, such as spherical or cylindrical micelles, and can participate in the formation of more complex lyotropic liquid crystalline phases. atamanchemicals.comut.ac.ir The formation and morphology of these structures are dependent on factors like concentration, temperature, and the presence of other components.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. While specific CMC data for this compound is not extensively tabulated in readily available literature, it is a fundamental characteristic that governs its behavior in solution. Techniques like small-angle neutron scattering (SANS) are instrumental in characterizing the size, shape, and interactions of these self-assembled structures. ku.dkias.ac.inresearchgate.nettaylorfrancis.com

The controlled self-assembly of this compound can be harnessed for the development of advanced materials. For instance, these micelles can act as templates for the synthesis of nanomaterials with controlled porosity or as nanocarriers for the encapsulation of active molecules. The formation of lyotropic liquid crystal phases with ordered structures at higher concentrations opens up possibilities for creating materials with anisotropic properties. atamanchemicals.comut.ac.irnih.govnih.gov

Table 2: Common Self-Assembled Structures of Surfactants like this compound

NanostructureDescriptionPotential Applications
Spherical MicellesAggregates with a hydrophobic core of hexyl chains and a hydrophilic corona of tetraoxyethylene groups.Drug delivery, solubilization of hydrophobic substances, nanoreactors.
Cylindrical MicellesElongated, rod-like aggregates that can form at higher concentrations or with changes in solution conditions.Templates for nanomaterials, viscosity modifiers.
Lyotropic Liquid CrystalsOrdered phases (e.g., hexagonal, lamellar) formed at high surfactant concentrations. atamanchemicals.comut.ac.irStructured materials with anisotropic properties, templates for mesoporous materials.

Applications in Surfactant Science and Technology Beyond Basic Use

Beyond its fundamental surfactant properties, this compound finds application in various industrial formulations and processes where precise control of interfacial properties is crucial. Its effectiveness as a wetting agent, emulsifier, and dispersant makes it a valuable component in industrial cleaners, coatings, and agrochemical formulations. nih.govresearchgate.netmdpi.com

In the field of enhanced oil recovery (EOR), surfactants are used to create microemulsions that lower the interfacial tension between oil and water, thereby mobilizing trapped oil in reservoirs. researchgate.netmdpi.comtaylorfrancis.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netaps.org Glycol ethers are often used as co-surfactants in these formulations to optimize the stability and performance of the microemulsion. mdpi.com The ability of this compound to form stable microemulsions with a balance of hydrophilic and lipophilic properties makes it a potential candidate for such applications.

In industrial cleaning formulations, glycol ethers like diethylene glycol monohexyl ether are valued for their solvency power and ability to remove oils and greases. atamanchemicals.comethersolvent.comgoogle.comnih.gov this compound, with its similar structure, is expected to exhibit excellent performance as a wetting agent and cleaning component, facilitating the penetration of the cleaning solution and the emulsification of soils. mdpi.com

Development of Functional Coatings and Films

In the realm of coatings and films, this compound and its derivatives can impart specific functionalities due to their surface-active nature and the properties of the ethylene oxide chain. One notable application is in the formulation of anti-fog coatings. google.comresearchgate.netmdpi.comnih.govresearchgate.netnih.gov These coatings are hydrophilic, causing water droplets to spread into a thin, transparent film rather than forming light-scattering fog. The hydrophilic tetraoxyethylene chain of this compound can contribute to this effect. Research has shown that coatings incorporating tetraethylene glycol can exhibit excellent anti-fogging properties. mdpi.comnih.gov

Furthermore, glycol ethers have been utilized in the development of corrosion-resistant coatings. ias.ac.inethersolvent.com They can act as part of the coating formulation that, when applied to a metallic surface, forms a protective film. For example, compositions containing water-soluble chromium compounds and glycol ethers have been shown to enhance rust protection. ias.ac.in

The role of this compound in coatings also extends to its function as a coalescing agent in water-based latex paints. atamanchemicals.com It facilitates the formation of a continuous film as the paint dries by temporarily plasticizing the polymer particles, allowing them to fuse together. Its slow evaporation rate can also contribute to improved flow and leveling of the coating. google.com

Advanced Analytical Methodologies for N Hexyltetraoxyethylene Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC with advanced detectors)

Chromatography is a cornerstone for the separation and purity assessment of oligoethylene glycol ethers like n-Hexyltetraoxyethylene. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly powerful tools.

Gas Chromatography (GC): GC, especially when coupled with a mass spectrometer (GC-MS), is highly effective for analyzing volatile and semi-volatile compounds such as glycol ethers. gcms.czrestek.com The use of high-polarity capillary columns, often with a polyethylene glycol (PEG) stationary phase, allows for the direct analysis of these compounds with excellent resolution and selectivity, often without the need for chemical derivatization. mdpi.com For complex mixtures of glycol ether isomers, specialized columns like a cyano-based thin film column (e.g., Rxi®-1301Sil MS) can provide superior resolution and faster analysis times compared to conventional columns. gcms.czrestek.com

Detailed research findings indicate that optimized GC methods can effectively separate various glycol ethers. mdpi.com Key parameters include the temperature program, carrier gas flow rate, and injector settings, which are tailored to the specific analytes.

Table 1: Representative GC-MS Parameters for Glycol Ether Analysis mdpi.com
ParameterCondition
ColumnHigh-polarity PEG-based column
Carrier GasHelium at 0.8 mL/min
Injector Temperature240 °C
Oven Temperature ProgramInitial 40 °C (1 min hold), ramp at 8 °C/min to 240 °C
DetectorMass Spectrometer (MS)
Ionization ModeElectron Impact (EI) at +70 eV

High-Performance Liquid Chromatography (HPLC) and Other Techniques: HPLC is another versatile technique for the analysis of less volatile or thermally labile oligoethylene glycols. acs.org Thin-layer chromatography (TLC) and gel permeation chromatography (GPC) have also been successfully employed for the complete resolution of ethylene (B1197577) glycol oligomers, with GPC being capable of separating oligomers up to a chain length of fourteen ethylene oxide units. nih.gov

Mass Spectrometry for Structural Confirmation and Trace Analysis (e.g., high-resolution MS, tandem MS)

Mass spectrometry (MS) is indispensable for the unequivocal structural confirmation of this compound and for its detection at trace levels. When coupled with GC, it provides both separation and identification.

High-Resolution Mass Spectrometry (HRMS): HRMS offers the ability to determine the elemental composition of this compound and its fragments with high accuracy, which is crucial for structural elucidation. This technique is particularly useful for analyzing complex polyether formulations by precisely identifying the repeating monomer units. nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ): Tandem MS is a powerful technique for probing the molecular structure. Through controlled fragmentation of a selected precursor ion, a fragmentation pattern is generated that provides detailed structural information. For polyethylene glycol ethers, a characteristic fragmentation pathway involves the successive neutral loss of ethylene oxide units (C₂H₄O), which corresponds to a mass difference of 44.026 Da. nih.gov This pattern can confirm the presence and length of the ethoxylate chain. MS/MS can also be used to identify the end-groups of the polymer chain. nih.gov The electron ionization (EI) mass spectrum of related compounds, such as diethylene glycol hexyl ether, is available in spectral databases and serves as a reference for fragmentation patterns. nist.gov

Electrophoretic Techniques for Heterogeneity Analysis

Electrophoretic techniques are valuable for assessing the heterogeneity of polymeric compounds like this compound, which can exist as a distribution of oligomers with varying ethoxylate chain lengths.

Capillary Zone Electrophoresis (CZE): CZE can be used to separate polyethylene glycols (PEGs) with high efficiency. Since this compound is a neutral molecule, a derivatization step is required to introduce a charge, making it amenable to electrophoretic separation. Reagents such as phthalic anhydride can be used to attach a charged group to the terminal hydroxyl group of the molecule. The effective mobility of the derivatized oligomers is then related to the number of monomer units, allowing for the analysis of the oligomer distribution.

Gel Electrophoresis: Modified polyacrylamide gel electrophoresis (PAGE) techniques, typically used for proteins, can also be adapted for the analysis of PEGs and their derivatives. nih.gov This method can reveal heterogeneity in commercial PEG preparations that might not be apparent from other techniques, showing distributions that are not perfectly unimodal. nih.gov Furthermore, hydrogels based on poly(ethylene glycol) can serve as effective sieving matrices in electrophoretic separations. kyoto-u.ac.jp

Surface-Sensitive Analytical Techniques for Interfacial Studies (e.g., QCM, ellipsometry, neutron reflectometry)

As a surfactant, the interfacial properties of this compound are of primary importance. Surface-sensitive techniques provide real-time, nanoscale information about its behavior at solid-liquid interfaces.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D is a powerful tool for studying the adsorption of surfactants onto various surfaces. biolinchina.com It measures changes in the resonance frequency and dissipation of an oscillating quartz crystal sensor as molecules adsorb to its surface. These measurements provide real-time data on the adsorbed mass (including hydrodynamically coupled solvent), layer thickness, and viscoelastic properties of the adsorbed surfactant film. surflay.comsurflay.com Studies on analogous non-ionic surfactants, such as Triton X-100, have demonstrated the ability of QCM-D to quantify the kinetics of adsorption and the stability of the resulting layer. biolinchina.com

Other Surface Techniques: The Wilhelmy plate method is a classical technique used to measure the surface tension of surfactant solutions at the air-water interface. ugr.esresearchgate.net This allows for the determination of key parameters such as the critical micelle concentration (CMC), which is a fundamental property of any surfactant.

Future Research Directions and Emerging Paradigms

Integration with Advanced Manufacturing Technologies (e.g., 3D printing, microfluidics)

While direct research on the integration of n-Hexyltetraoxyethylene into advanced manufacturing is limited, the known functionalities of similar non-ionic surfactants, particularly alcohol ethoxylates, suggest significant potential in these areas.

In the realm of 3D printing , or additive manufacturing, surfactants can play a crucial role in the formulation of printing materials. For instance, in plastics manufacturing, alcohol ethoxylates are utilized as plasticizers and antistatic agents. shreechem.in These properties could be harnessed to improve the flexibility, durability, and handleability of 3D printing filaments. shreechem.in The ability of surfactants to act as dispersing agents could also be beneficial in creating homogenous feedstock materials, especially for powder-bed fusion and material jetting techniques where uniform particle distribution is critical. Future research could explore the use of this compound to modify the rheological properties of printing resins, ensuring smoother deposition and enhanced resolution of printed objects.

Microfluidics represents another promising frontier. This technology involves the precise control of small volumes of fluids in micro-channels, with applications ranging from diagnostics to chemical synthesis. Surfactants are essential for generating and stabilizing droplets in microfluidic devices, a process critical for applications like single-cell analysis and high-throughput screening. Non-ionic surfactants are often preferred due to their biocompatibility and ability to prevent coalescence of droplets. The specific structure of this compound, with its defined hydrophilic-lipophilic balance (HLB), could be investigated for its efficacy in creating stable water-in-oil or oil-in-water emulsions within microfluidic systems. Research in this area would likely focus on how this compound influences droplet size, stability, and interfacial properties, which are key parameters in the design and operation of microfluidic devices.

Exploration of Novel Interfacial and Supramolecular Architectures

The self-assembly of surfactant molecules into complex structures is a cornerstone of their functionality. Future research will delve deeper into the novel interfacial and supramolecular architectures that can be formed by this compound and similar non-ionic surfactants.

At interfaces, such as air-water or oil-water, surfactant molecules arrange themselves to minimize free energy, leading to the formation of monolayers. The specific arrangement and packing of this compound at these interfaces will dictate properties like surface tension reduction and emulsification efficiency. Advanced characterization techniques, such as neutron scattering and molecular dynamics simulations, can provide insights into the dynamic landscape of these self-assembled structures. barc.gov.in

In bulk solution, above a certain concentration known as the critical micelle concentration (CMC), surfactants aggregate to form micelles. The geometry of these micelles (spherical, cylindrical, etc.) is influenced by the molecular structure of the surfactant. For alcohol ethoxylates, an increase in the ethoxylation degree can lead to changes in micellar shape and size. ornl.gov Investigating the self-assembly of this compound will involve determining its CMC and characterizing the resulting micellar structures. Furthermore, the interaction of these micelles with other molecules, such as polymers or active ingredients, can lead to the formation of more complex supramolecular assemblies with tailored functionalities. These structures are relevant for applications in drug delivery, cosmetics, and detergents. wikipedia.org

Development of Predictive Models for this compound Behavior in Complex Systems

To accelerate the design of new formulations and applications, the development of predictive models for the behavior of this compound in complex systems is crucial. These models can range from thermodynamic predictions of phase behavior to computational simulations of self-assembly.

Thermodynamic models can help predict the phase behavior of surfactant-water-oil systems, which is essential for formulation science. For non-ionic surfactants, temperature and concentration are key variables that determine the formation of different liquid crystalline phases. nih.gov Machine learning approaches are also being explored to predict surfactant phase behavior based on existing experimental data, offering a potentially rapid screening tool. nih.gov

Computational modeling , particularly molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations, can provide detailed insights into the self-assembly process at the molecular level. frontiersin.orgresearchgate.net These simulations can be used to understand how the chemical structure of this compound influences its aggregation behavior, interaction with other molecules, and the morphology of the resulting self-assembled structures. By simulating these systems, researchers can predict properties like micelle size and shape, interfacial tension, and the partitioning of molecules between different phases, thereby guiding experimental work.

Addressing Methodological Challenges in Studying Dynamic Self-Assembly

The self-assembly of surfactants is a dynamic process that occurs over very short timescales, typically in the millisecond range. esrf.fr This presents significant methodological challenges for experimental characterization. Future research will need to employ and further develop advanced techniques to probe these dynamic processes in real-time.

Techniques such as time-resolved small-angle X-ray scattering (SAXS) combined with rapid mixing methods, like stopped-flow, have shown promise in observing the entire process of micelle formation from individual surfactant molecules to equilibrium aggregates. esrf.fr These methods can provide direct structural information on the kinetic pathways of self-assembly.

Other experimental techniques that can provide insights into the dynamics of surfactant systems include fluorescence spectroscopy, nuclear magnetic resonance (NMR), and conductivity measurements. researchgate.net However, each of these methods has its limitations, and a multi-technique approach is often necessary to gain a comprehensive understanding. A key challenge is to bridge the gap between the timescales accessible by different experimental methods and those of computational simulations to create a unified picture of dynamic self-assembly.

Design of Next-Generation Functional Materials Utilizing this compound

The unique properties of this compound and related non-ionic surfactants make them attractive building blocks for the design of next-generation functional materials. By controlling their self-assembly, it is possible to create materials with tailored properties for a wide range of applications.

In the field of biomedical applications , non-ionic surfactants are used to stabilize polymeric nanoparticles for drug delivery. nih.gov The biocompatibility and ability to modify surface properties make them ideal for creating stable and effective drug carrier systems. Future work could explore the use of this compound in the formulation of nanoemulsions and microemulsions for the delivery of poorly water-soluble drugs. mdpi.com

In materials science , alcohol ethoxylates are used in the synthesis of various materials. Their role as emulsifiers and dispersants is critical in polymerization processes and in the formulation of coatings and paints. wikipedia.orgjiahua.com The ability of this compound to form specific supramolecular structures could be exploited to template the synthesis of porous materials or to create ordered arrays of nanoparticles. The development of "smart" materials that respond to external stimuli, such as temperature or pH, is another exciting possibility, where the dynamic self-assembly of surfactants like this compound could be triggered to alter the material's properties on demand. nih.gov

Q & A

Q. How can researchers integrate contradictory toxicity data for this compound into a coherent risk assessment framework?

  • Methodological Answer : Apply weight-of-evidence (WoE) analysis, prioritizing studies with OECD-compliant protocols (e.g., OECD TG 423). Use Bayesian meta-analysis to reconcile in vitro (Ames test) and in vivo (rodent bioassay) results, adjusting for confounding variables like solvent carriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.